Lipophilicity and Polar Surface Area Differences
1-Isopropyl-1H-imidazole-2-carbaldehyde exhibits a distinct lipophilicity profile compared to its common N-methyl and N-ethyl analogs, a critical factor for membrane permeability and bioavailability predictions. The target compound has an ACD/LogP of 0.67 and a topological polar surface area (TPSA) of 34.9 Ų . In contrast, the N-methyl analog (1-methyl-1H-imidazole-2-carbaldehyde) has a lower ACD/LogP of 0.25, while the N-ethyl analog (1-ethyl-1H-imidazole-2-carbaldehyde) has a value of 0.45, reflecting a systematic increase in lipophilicity with alkyl chain length and branching .
vs. methyl 0.25, ethyl 0.45
ΔLogP +0.42 / +0.22
| Evidence Dimension | Lipophilicity (ACD/LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ACD/LogP: 0.67; TPSA: 34.9 Ų |
| Comparator Or Baseline | 1-methyl-1H-imidazole-2-carbaldehyde (ACD/LogP: 0.25, TPSA: 34.9 Ų) and 1-ethyl-1H-imidazole-2-carbaldehyde (ACD/LogP: 0.45, TPSA: 34.9 Ų) |
| Quantified Difference | ΔLogP = +0.42 (vs. methyl); ΔLogP = +0.22 (vs. ethyl) |
| Conditions | ACD/Labs Percepta Platform (v14.00) predicted values; TPSA is constant across the series as substitution is at N1. |
Why This Matters
The higher LogP value indicates increased lipophilicity, which is a primary driver for passive membrane diffusion and can influence pharmacokinetic properties, making this compound a distinct choice when designing molecules for improved cellular uptake.
